![molecular formula C6H6N4O B1417453 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 314021-93-7](/img/structure/B1417453.png)
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Overview
Description
“1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The IUPAC name of this compound is 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
Synthesis Analysis
The synthesis of pyrazolo[4,3-D]pyrimidin-7-OL derivatives has been reported in several studies . For instance, a series of novel pyrazolo[4,3-D]pyrimidines were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .
Molecular Structure Analysis
The molecular weight of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is 150.14 . The InChI code of the compound is 1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) and the InChI key is JAFSZKZHCNWJIY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazolo[4,3-D]pyrimidin-7-OL derivatives have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . Among them, certain compounds were found to be potent inhibitors, decreasing the production of cytokines in vitro .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” include its molecular weight (150.14) and its InChI code (1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)) .
Scientific Research Applications
Pharmaceutical Research
This compound is a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is closely related to that of purine bases, which are fundamental components of DNA and RNA. Researchers have been exploring its potential in creating analogs that can interact with the purine-binding sites of enzymes or receptors, leading to new treatments for diseases .
Cancer Therapy
Due to its structural similarity to biological purines, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL has been studied for its potential use in cancer therapy. It could serve as a scaffold for developing novel chemotherapeutic agents that target specific cancer cell lines .
Antiviral Agents
The compound’s ability to mimic purine bases makes it a candidate for the development of antiviral drugs. By integrating into viral DNA or RNA, it could potentially inhibit viral replication, offering a pathway for treating viral infections .
Neurological Disorders
Researchers are investigating the use of this compound in the treatment of neurological disorders. Its ability to cross the blood-brain barrier could make it an effective agent in delivering therapeutic molecules to the brain .
Agricultural Chemistry
In agriculture, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL could be used to synthesize compounds that act as growth regulators or pesticides. Its structural versatility allows for the creation of substances that can interact with plant hormone receptors .
Material Science
This compound may also find applications in material science, particularly in the development of organic semiconductors. Its electronic properties could be harnessed to create components for organic light-emitting diodes (OLEDs) or photovoltaic cells .
Enzyme Inhibition
Given its structural similarity to adenine and guanine, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL is being studied for its potential as an enzyme inhibitor. It could be used to modulate the activity of enzymes involved in metabolic pathways, which is crucial for drug development .
Diagnostic Imaging
Lastly, derivatives of this compound could be used in diagnostic imaging. By attaching a radioactive isotope, it could be used as a tracer in positron emission tomography (PET) scans to diagnose and monitor various diseases .
Future Directions
The future directions for “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” and its derivatives could involve further exploration of their potential therapeutic applications. For instance, their inhibitory activity against LPS-induced NO production suggests potential use in the treatment of acute lung injury . Further studies could also explore other potential therapeutic targets and applications.
properties
IUPAC Name |
1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349728 | |
Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL | |
CAS RN |
314021-93-7 | |
Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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